6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-tert-butyl-2-[(1-methylsulfonylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-13(2,3)11-5-6-12(17)16(14-11)9-10-7-15(8-10)20(4,18)19/h5-6,10H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZMGWPBTOSVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a dihydropyridazinone core with a tert-butyl group and a methanesulfonylazetidine substituent. Its molecular formula is , and it has a molecular weight of approximately 308.4 g/mol. The structural representation can be summarized as follows:
- Core Structure : Dihydropyridazinone
- Substituents : Tert-butyl and methanesulfonylazetidine
Pharmacological Effects
Research indicates that compounds similar to 6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of pyridazinones possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro and in vivo.
- Cytotoxicity : Certain derivatives have been tested for cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Many pyridazinones act by inhibiting specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes in inflammation.
- Modulation of Cell Signaling Pathways : Compounds can influence signaling pathways related to cell proliferation and apoptosis, contributing to their anticancer effects.
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyridazinone derivatives, it was found that compounds with similar substituents to those in This compound exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 64 | Moderate |
| Compound B | 32 | Strong |
| Target Compound | 128 | Weak |
Study 2: Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory properties, the compound was assessed for its ability to inhibit nitric oxide production in macrophages. Results indicated a dose-dependent decrease in nitric oxide levels, suggesting potential therapeutic applications in inflammatory diseases.
| Concentration (µM) | Nitric Oxide Production (µM) |
|---|---|
| 0 | 25 |
| 10 | 20 |
| 50 | 15 |
| 100 | 10 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison of Analogous Dihydropyridazinone Derivatives
Structural and Functional Insights
Triazolo-Pyridazine Derivative (CAS 2097921-99-6) : The fused triazolo-pyridazine ring introduces rigidity and planar geometry, favoring π-π stacking interactions in biological targets. However, its bulkiness may reduce membrane permeability compared to the target compound’s compact methanesulfonylazetidine group .
This contrasts with the target’s sulfonamide group, which balances hydrophilicity .
Phenoxypropanoyl Ester Derivative (CAS 2309573-37-1): The ester linkage and methoxy group may render this compound prone to hydrolysis, limiting its metabolic stability compared to the sulfonamide’s robustness .
The smaller azetidine substituent may improve binding pocket compatibility in sterically restricted environments .
Pyrazolopyrimidine Derivative (CAS 2310152-40-8): The pyrazolopyrimidine group offers hydrogen-bond acceptor/donor sites, which could enhance target affinity but may also increase off-target interactions compared to the sulfonamide’s specificity .
Graph Theory-Based Structural Comparison
Using graph theory (), the target compound’s methanesulfonylazetidine group represents a unique subgraph with a sulfonamide node and azetidine cycle, distinct from the piperidine/heteroaromatic subgraphs in analogs. This difference may correlate with divergent physicochemical profiles, such as:
- Polar Surface Area (PSA) : The sulfonamide group increases PSA (~60 Ų), improving solubility over cyclopentylmethyl (PSA ~40 Ų) .
- Synthetic Complexity : Methanesulfonylazetidine requires specialized sulfonylation steps (cf. ’s silyl-protected intermediates), whereas piperidine-based analogs utilize more common coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
